rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis
Description
Rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, is a chiral compound that exists as a racemic mixture of two enantiomers. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.
Properties
CAS No. |
2679950-57-1 |
|---|---|
Molecular Formula |
C6H16Cl2N2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, typically involves the use of chiral starting materials or chiral catalysts to ensure the formation of the desired stereoisomer. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-(2R,3R)-3-methylpiperazine-2-carboxylic acid dihydrochloride, cis
- Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis
- Rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis
Uniqueness
Rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis, is unique due to its specific chiral configuration and the presence of a methyl group at the 2-position of the piperidine ring. This structural feature imparts distinct stereochemical properties and biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
